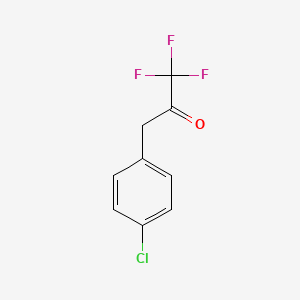

![molecular formula C7H4BrF3MgO B1317657 Magnesium, bromo[4-(trifluoromethoxy)phenyl]- CAS No. 169222-42-8](/img/structure/B1317657.png)

Magnesium, bromo[4-(trifluoromethoxy)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

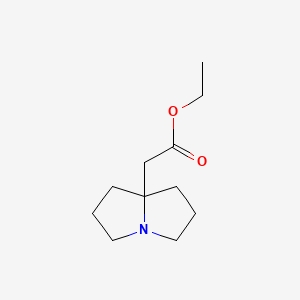

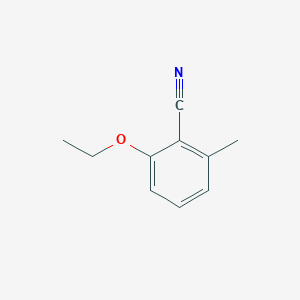

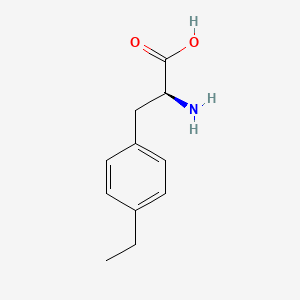

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a chemical compound that is commercially available as a solution in tetrahydrofuran (THF) . It has the empirical formula C7H4BrF3MgO and a molecular weight of 265.31 .

Molecular Structure Analysis

The molecule is more complex than the simplified formula C7H4BrF3MgO suggests . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent, making the Mg tetrahedral and obeying the octet rule .Chemical Reactions Analysis

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a Grignard reagent, which are known for their wide use in organic synthesis . They are often used in reactions such as the preparation of chromanol derivatives as a novel class of CETP inhibitors for treatment of cardiovascular disease, Pd-catalyzed cross coupling, and the preparation of indazole-pyridine derivatives as protein kinase B/Akt inhibitors .Physical And Chemical Properties Analysis

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a liquid at room temperature with a density of 0.975 g/mL at 25 °C . It has a concentration of 0.5 M in THF .Applications De Recherche Scientifique

Grignard Reagent

This compound is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . They are used in a variety of reactions, including nucleophilic additions and coupling reactions .

Trifluoromethoxylation Reagent

The compound has been used as a reagent in trifluoromethoxylation reactions . Trifluoromethoxylation is a type of chemical reaction where a trifluoromethoxy group (CF3O) is introduced into a molecule . This reaction has been used to synthesize a variety of CF3O-containing compounds .

Synthesis of Chromanol Derivatives

It has been used in the preparation of chromanol derivatives, which are a novel class of CETP inhibitors for the treatment of cardiovascular disease . CETP inhibitors are a type of drug that can increase HDL cholesterol levels and decrease LDL cholesterol levels .

Pd-Catalyzed Cross Coupling

The compound has been used in Pd-catalyzed cross coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that are widely used in the synthesis of complex organic molecules .

Preparation of Indazole-Pyridine Derivatives

It has been used in the preparation of indazole-pyridine derivatives, which are protein kinase B/Akt inhibitors with reduced hypotension . These inhibitors are a type of drug that can inhibit the activity of protein kinase B/Akt, which is a key regulator of cell survival and proliferation .

Biomedical Applications

Magnesium and its alloys, including this compound, have shown significant potential in various biomedical applications . For example, they can be used in the development of bioresorbable implants due to their good biocompatibility and mechanical properties .

Safety And Hazards

Propriétés

IUPAC Name |

magnesium;trifluoromethoxybenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJXWCOAYCCNM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3MgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- | |

CAS RN |

169222-42-8 |

Source

|

| Record name | 169222-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)